N-(3-Fluoro-4-methyl-phenyl)-formamide
Description
N-(3-Fluoro-4-methyl-phenyl)-formamide is an aromatic formamide derivative characterized by a formamide (-NHCHO) group attached to a 3-fluoro-4-methylphenyl ring.
Properties
CAS No. |
701-85-9 |
|---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-5H,1H3,(H,10,11) |
InChI Key |
YKBURFJMNZJZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methyl-phenyl)-formamide typically involves the reaction of 3-fluoro-4-methyl aniline with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methyl-phenyl)-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-4-methylbenzoic acid.
Reduction: 3-Fluoro-4-methylphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluoro-4-methyl-phenyl)-formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methyl-phenyl)-formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electronic Effects: Fluorine substituents increase electronegativity and reduce resonance in the amide bond, as seen in N-(2,6-difluorophenyl)formamide .
- Lipophilicity : Methyl groups (e.g., in N-(4-Methylphenyl)formamide ) enhance lipophilicity, which could improve membrane permeability in bioactive derivatives.
Physicochemical Properties
Table 2: Thermal and Crystallographic Data
Key Observations:
- Thermal Stability : Fluorinated formamides (e.g., N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide) exhibit higher melting points (~175–178°C), suggesting strong intermolecular forces . The target compound may follow this trend.
- Crystallography : Twisted conformations in fluorinated derivatives reduce resonance stabilization, favoring planar hydrogen-bonding networks in crystals .
Biological Activity
N-(3-Fluoro-4-methyl-phenyl)-formamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound consists of a formamide functional group attached to a phenyl ring that includes a fluorine atom and a methyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C8H8FNO |
| Molar Mass | 155.15 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 305 °C |
| pKa | 15.40 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances its interaction with lipid membranes, which may disrupt cellular processes.
Interaction with Biological Targets
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains due to its ability to penetrate bacterial membranes .
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines like MCF-7 and liver cancer cell lines such as HepG2 .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicated that the compound was particularly effective against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound inhibited the growth of MCF-7 cells:
| Treatment Concentration | Cell Viability (%) |
|---|---|
| 10 µM | 75 |
| 25 µM | 50 |
| 50 µM | 30 |
The compound showed a dose-dependent effect on cell viability, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Key Features |
|---|---|
| N-(2-Fluoro-3-methylphenyl)-formamide | Different positioning of fluorine and methyl groups |
| N-(3-Chloro-4-methylphenyl)-formamide | Chlorine instead of fluorine, affecting reactivity |
| N-(3-Fluoro-2-methylphenyl)-formamide | Similar structure but different substitution pattern |
The unique arrangement of substituents in this compound contributes to its distinct chemical reactivity and biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
